molecular formula C13H17NO4S B8592713 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester CAS No. 125605-37-0

2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester

Cat. No.: B8592713
CAS No.: 125605-37-0
M. Wt: 283.35 g/mol
InChI Key: DHCUPTVWOYRXAU-UHFFFAOYSA-N
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Description

2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester is an organic compound with the molecular formula C12H15NO4S It is a derivative of malonic acid and contains a thienyl group, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester typically involves the reaction of diethyl malonate with 4-methylthiophene-3-carbaldehyde in the presence of a base, such as piperidine. The reaction proceeds via a Knoevenagel condensation, forming the desired product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent, such as ethanol, for several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The thienyl group can interact with hydrophobic pockets, while the ester groups can form hydrogen bonds with amino acid residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2-{[(3-thienyl)amino]methylene}malonate
  • Diethyl 2-{[(2-methylthien-3-yl)amino]methylene}malonate
  • Diethyl 2-{[(4-methoxythien-3-yl)amino]methylene}malonate

Uniqueness

2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester is unique due to the presence of the 4-methylthienyl group, which can impart distinct electronic and steric properties compared to other thienyl derivatives. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

125605-37-0

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

IUPAC Name

diethyl 2-[[(4-methylthiophen-3-yl)amino]methylidene]propanedioate

InChI

InChI=1S/C13H17NO4S/c1-4-17-12(15)10(13(16)18-5-2)6-14-11-8-19-7-9(11)3/h6-8,14H,4-5H2,1-3H3

InChI Key

DHCUPTVWOYRXAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CSC=C1C)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-4-methylthiophene-2-carboxylate (commercially available from Avocado, catalog number 10115, 5.00 g, 29.2 mmol) in 95% ethanol (25 mL) was added 1.0 N NaOH (35 mL). The mixture was heated to reflux and stirred for 2.5 hrs. The resulting solution was cooled to room temperature before the addition of glacial acetic acid (2.05 mL, 35.8 mmol). After stirring for 5 minutes at room temperature, diethyl ethoxymethylenemalonate (DEEM, 6.5 mL, 32.2 mmol) was added. The mixture was stirred vigorously until it nearly solidified (ca. 5 min), and then it was left standing at room temp for 3 hours. 95% ethanol (60 mL) was added, and the mixture was warmed on a steam bath until solution was achieved. Water (50 mL) was added with continued heating on the steam bath, resulting in a slightly cloudy solution. The flask was removed from the steam bath and allowed to cool to room temp and then placed in a 0° C. refrigerator, at which point crystallization of the product as fine white filaments was rapid. After standing at 0° C. for. 2 hours, the mixture was filtered. The collected solid was washed with 50% ethanol/water and dried, affording a white solid (5.79 g). The filtrate was diluted with water to a total volume of 500 mL, left overnight at 0° C., and filtered to afford a second crop (0.96 g) that was of equal purity to the first crop by HPLC analysis.
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0 (± 1) mol
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35 mL
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reactant
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25 mL
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2.05 mL
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reactant
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6.5 mL
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60 mL
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50 mL
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